

Properties and characterization of bis(benzene)chromium crystals

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Compound of Interest

Compound Name: benzene;chromium

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An In-depth Technical Guide to the Properties and Characterization of Bis(benzene)chromium Crystals

Introduction

Bis(benzene)chromium, with the chemical formula $\text{Cr}(\eta^6\text{-C}_6\text{H}_6)_2$, is an organometallic compound that holds a significant place in the history of chemistry.[1][2] It is the archetypal "sandwich" complex featuring two arene ligands, and its discovery in 1955 by Ernst Otto Fischer and Walter Hafner was a pivotal moment in the development of organometallic chemistry.[3][4] This compound, a zero-valent chromium complex, adheres to the 18-electron rule, which contributes to its stability.[3] Structurally, a central chromium atom is coordinated to two parallel benzene ligands.[3] Bis(benzene)chromium is an air-sensitive, brown-black crystalline solid that has been a subject of extensive study due to its unique structure, bonding, and reactivity.[2][3] This guide provides a comprehensive overview of its synthesis, properties, and the techniques used for its characterization, tailored for researchers and professionals in chemistry and drug development.

Synthesis of Bis(benzene)chromium

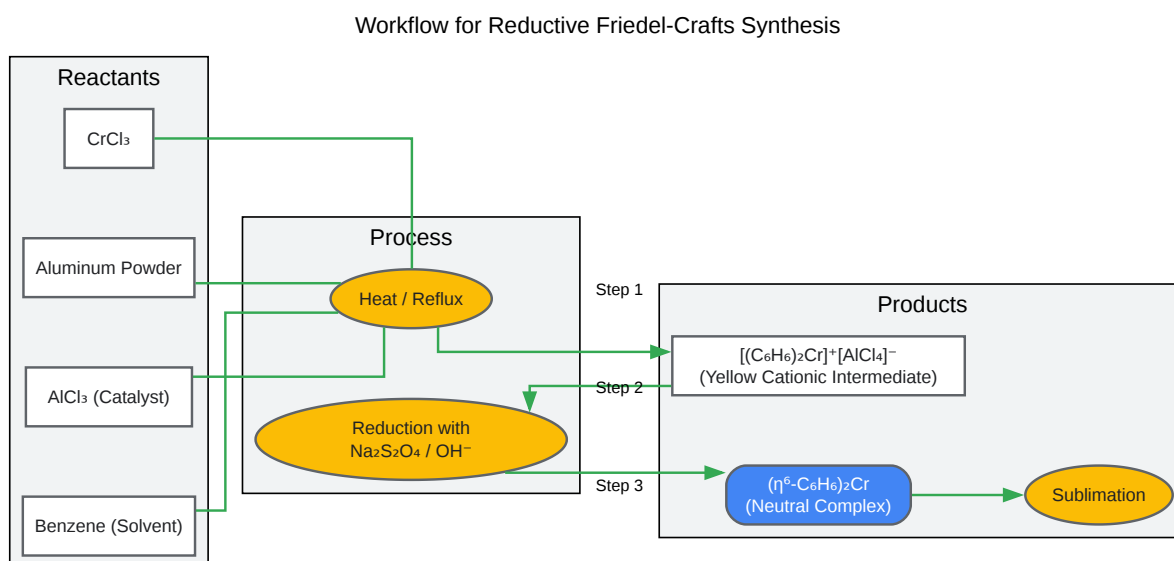
The synthesis of bis(benzene)chromium can be achieved through several methods, with the Reductive Friedel-Crafts reaction and Metal Vapor Synthesis being the most prominent.

Reductive Friedel-Crafts Synthesis (Fischer-Hafner Method)

This classical method involves the reaction of chromium(III) chloride with aluminum powder and benzene, using aluminum chloride as a catalyst.^{[2][3]} The reaction first produces the yellow cationic complex, $[\text{Cr}(\text{C}_6\text{H}_6)_2]^+$, which is subsequently reduced to the neutral bis(benzene)chromium.^{[1][2]}

Experimental Protocol:

- **Reaction Setup:** In a reaction vessel equipped for inert atmosphere operation, chromium(III) chloride (CrCl_3), aluminum powder (Al), and anhydrous aluminum chloride (AlCl_3) are combined in benzene.
- **Reaction Conditions:** The mixture is heated, often at the reflux temperature of benzene, to facilitate the reaction.^[5] The presence of a catalytic amount of mesitylene can significantly improve the reaction yield and allow it to proceed at atmospheric pressure.^{[1][5]}
- **Formation of the Cation:** The reaction yields the tetra-chloroaluminate salt of the bis(benzene)chromium cation, $[(\text{C}_6\text{H}_6)_2\text{Cr}][\text{AlCl}_4]$.^{[1][2]}
- **Reduction Step:** The resulting cation is isolated and then reduced to the neutral complex. This is typically achieved by treating an aqueous solution of the cation salt with a reducing agent like sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) in a basic medium.^{[1][2]}
- **Isolation and Purification:** The neutral bis(benzene)chromium, being insoluble in water, precipitates out.^[2] It is then collected, washed, and can be purified by sublimation under vacuum at around 160°C .^{[2][3]}



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Reductive Friedel-Crafts synthesis workflow.

Metal Vapor Synthesis

An alternative and often higher-yield method involves the co-condensation of chromium vapor with benzene at low temperatures. This technique can achieve yields of up to 60%.^[3]

Experimental Protocol:

- **Chromium Vaporization:** Metallic chromium is heated in a high-vacuum chamber to generate a vapor of chromium atoms.
- **Co-condensation:** The chromium vapor is co-condensed with an excess of benzene vapor onto a cold surface, typically cooled with liquid nitrogen.

- **Product Formation:** The highly reactive chromium atoms react directly with benzene on the cold surface to form bis(benzene)chromium.
- **Isolation:** After the reaction, the apparatus is warmed to room temperature, and the excess benzene is removed under vacuum. The product is then collected from the walls of the reaction vessel.

Physicochemical Properties

Bis(benzene)chromium is a solid crystalline material with well-defined physical and chemical properties. The quantitative data are summarized in the table below.

Property	Value	Reference(s)
General		
Molecular Formula	$C_{12}H_{12}Cr$ or $Cr(\eta^6-C_6H_6)_2$	[1][2]
Molar Mass	208.22 g/mol	[2]
Appearance	Brown to black crystals	[2][6]
Thermal		
Melting Point	284–285 °C	[2][3][6]
Boiling Point	Sublimes at 160 °C (in vacuo)	[2]
Decomposition Temperature	~300 °C	[3][7]
Enthalpy of Sublimation	18.7 ± 1.5 kcal/mol	[8]
Structural		
Crystal System	Cubic	[1]
Molecular Symmetry	D_{6h}	[3]
Cr–C Bond Distance	214.1 pm (2.141 Å)	[1]
C–C Bond Distance (ring)	141.6 pm (1.416 Å)	[1]
Electronic & Magnetic		
Electron Count	18	[3][9]
Dipole Moment	0 D	[2][3]
Magnetic Property	Diamagnetic	[1][3]
Adiabatic Ionization Energy	5.4661 ± 0.0006 eV (44087 ± 5 cm ⁻¹)	[9][10]
Electrochemical		
Half-wave Potential ($E_{1/2}$)	-1.10 to -1.25 V (vs. Ferrocenium/Ferrocene)	[1]
Solubility		

Water	Insoluble	[2][11]
Organic Solvents	Slightly soluble in benzene, THF	[2][11]

Crystal Structure and Bonding

Molecular Structure

X-ray crystallography has confirmed that bis(benzene)chromium possesses a "sandwich" structure with D_{6h} symmetry.[1][3] The two benzene rings are planar and parallel to each other, with the chromium atom located centrally between them.[3] The carbon-carbon bond lengths within the benzene rings are elongated to 141.6 pm compared to 139 pm in free benzene, indicating a significant interaction between the metal and the ligand π -systems.[1]

Sandwich structure of bis(benzene)chromium.

Electronic Structure and Bonding

The bonding in bis(benzene)chromium is described by molecular orbital theory, involving a synergistic interaction between the chromium d-orbitals and the π -orbitals of the two benzene rings. This includes σ -donation from the filled ligand π -orbitals to the empty metal d-orbitals and π -back-donation from filled metal d-orbitals to the empty ligand π^* -orbitals.[3] Energy partitioning analysis from DFT calculations suggests the metal-ligand bond is approximately 62.1% covalent and 37.9% electrostatic.[12] A significant contribution to the covalent bonding comes from δ -interactions (between metal $d_{x^2-y^2}$ and d_{xy} orbitals and ligand orbitals), which is a distinguishing feature compared to ferrocene, where π -interactions dominate.[1][12]

Characterization Techniques

A variety of analytical methods are employed to confirm the identity, purity, and structure of bis(benzene)chromium crystals.

X-ray Crystallography

This is the definitive technique for determining the solid-state structure.

Experimental Protocol:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown, often by slow sublimation of the purified compound.
- **Data Collection:** A selected crystal is mounted on a goniometer and cooled (typically to ~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to find the atomic positions. The structural model is then refined against the experimental data to yield precise bond lengths, angles, and thermal parameters.^[1]

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

MATI spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy of a molecule with great precision.

Experimental Protocol:

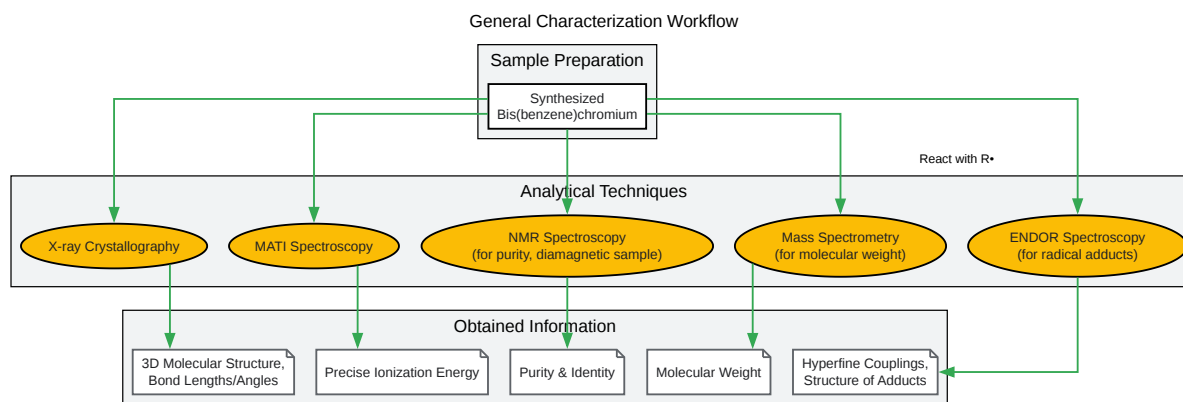
- **Sample Introduction:** The volatile bis(benzene)chromium is introduced into a high-vacuum chamber via a molecular beam, which cools the molecules to a very low rotational and vibrational temperature.
- **Two-Photon Excitation:** The molecules are excited by a tunable UV laser to high-lying Rydberg states just below the ionization threshold.
- **Pulsed-Field Ionization:** A delayed, pulsed electric field is applied, which selectively ionizes the molecules in the highest Rydberg states.
- **Detection:** The resulting ions are detected by a time-of-flight (TOF) mass spectrometer. By scanning the laser frequency, a spectrum is generated, and the sharp onset of the ion signal corresponds to the adiabatic ionization energy.^{[9][10]}

Electron Nuclear Double Resonance (ENDOR) Spectroscopy

ENDOR spectroscopy is used to study paramagnetic species. While bis(benzene)chromium itself is diamagnetic, it readily reacts with radicals to form paramagnetic adducts, which can be characterized by this technique.[\[13\]](#)

Experimental Protocol:

- **Spin Adduct Formation:** The diamagnetic bis(benzene)chromium is reacted with a radical source (e.g., H•, D•, or isobutyronitrile radicals) to form a 17-electron paramagnetic species.
[\[13\]](#)
- **Sample Preparation:** The solution containing the spin adduct is frozen at low temperatures (e.g., 20 K) to immobilize the molecules.
- **Spectroscopic Measurement:** The sample is placed in the cavity of an EPR spectrometer and irradiated with microwaves to saturate an EPR transition. Simultaneously, a radiofrequency field is swept.
- **Data Analysis:** ENDOR transitions are detected as changes in the EPR signal intensity. The resulting spectrum reveals the hyperfine couplings between the unpaired electron and nearby magnetic nuclei, providing detailed structural information about the radical adduct.
[\[13\]](#)



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Workflow for the characterization of bis(benzene)chromium.

Reactivity and Applications

Bis(benzene)chromium is a reactive molecule, primarily due to the low oxidation state of the chromium atom.

- **Oxidation:** It is sensitive to air, where it readily undergoes a one-electron oxidation to form the stable, 17-electron paramagnetic cation, $[\text{Cr}(\text{C}_6\text{H}_6)_2]^+$.^{[2][3]}
- **Reaction with Acids:** The compound reacts with carboxylic acids, leading to the formation of chromium(II) carboxylates.^[2]
- **Spin Trapping:** A notable reaction is its ability to act as an efficient organometallic spin trap. It reacts with radicals (R^\bullet) to form a 17-electron adduct, $(\eta^6\text{-C}_6\text{H}_6)(\eta^5\text{-C}_6\text{H}_6\text{R})\text{Cr}$, where the

radical adds to one of the benzene rings.[1][13] This property makes it a useful tool for studying radical reaction mechanisms.

- Catalysis: Bis(benzene)chromium has found applications as a catalyst. It is used in the polymerization of olefins and can catalyze the hydrosilylation of alcohols and aldehydes through a proposed radical mechanism.[1][11]

Conclusion

Bis(benzene)chromium remains a cornerstone compound in organometallic chemistry. Its unique sandwich structure, electronic properties, and reactivity have been thoroughly investigated using a wide array of spectroscopic and analytical techniques. The detailed characterization of its crystals has not only provided fundamental insights into metal-arene bonding but has also enabled its use in specialized applications such as catalysis and spin trapping. This guide summarizes the key technical aspects of its synthesis, properties, and characterization, providing a valuable resource for researchers in the field.

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